

An In-depth Technical Guide to Imatinib Carbaldehyde

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Compound of Interest

Compound Name: *Imatinib carbaldehyde*

Cat. No.: *B15541066*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Imatinib carbaldehyde**, a key chemical intermediate and potential impurity in the synthesis of the landmark anti-cancer drug Imatinib. The following sections detail its chemical structure, formula, physicochemical properties, its role in synthetic pathways, and relevant analytical methodologies.

Chemical Identity and Properties

Imatinib carbaldehyde is a derivative of Imatinib, a potent tyrosine kinase inhibitor. It is structurally similar to the active pharmaceutical ingredient (API) but features a carbaldehyde group. This compound is of significant interest in pharmaceutical development as a process-related impurity and a starting material for synthesizing Imatinib analogues.

- IUPAC Name: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzaldehyde
- Molecular Formula: $C_{29}H_{29}N_7O_2$ [\[1\]](#)[\[2\]](#)
- Chemical Structure: (A 2D representation of the chemical structure of **Imatinib carbaldehyde** would be depicted here, showing the core Imatinib scaffold with a terminal aldehyde group on the benzamide ring.)

A summary of the key quantitative data for **Imatinib carbaldehyde** is presented below for easy reference and comparison.

Property	Value	References
CAS Number	1436868-85-7	[1] [3]
Molecular Weight	507.59 g/mol	[1] [2] [3]
Solubility	Soluble in DMSO (10 mM) and Water (≥ 150 mg/mL)	[2]

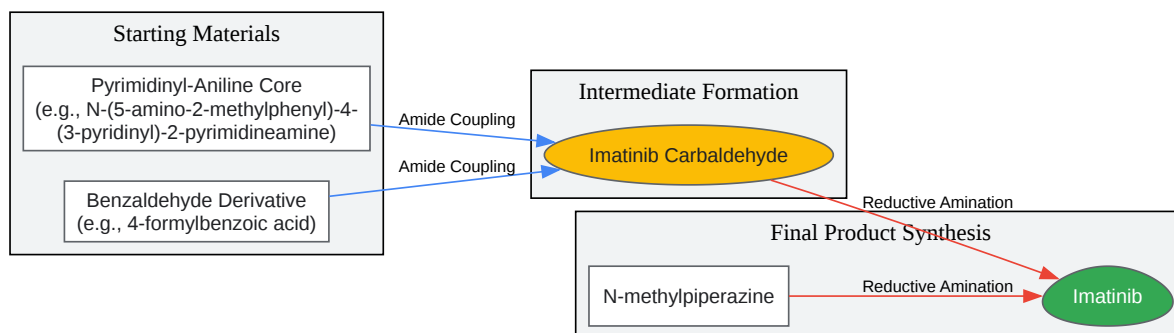
Synthesis and Logical Workflow

Imatinib carbaldehyde is primarily relevant in the context of Imatinib synthesis. It can be a synthetic precursor or an impurity formed during the manufacturing process. Understanding its formation is crucial for impurity profiling and process optimization.

A generalized synthetic approach to Imatinib often involves the coupling of two key fragments. One common industrial method involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a derivative of 4-(4-methylpiperazinomethyl)benzoic acid.[\[4\]](#)

Imatinib carbaldehyde could arise from variations in this side chain.

Below is a logical workflow illustrating a conceptual synthetic pathway leading to Imatinib, where **Imatinib carbaldehyde** could be an intermediate.



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Caption: Conceptual synthesis workflow for Imatinib via an **Imatinib Carbaldehyde** intermediate.

Analytical Methodologies

The control of impurities is a critical aspect of drug manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the detection and quantification of Imatinib and its related substances, including **Imatinib carbaldehyde**.

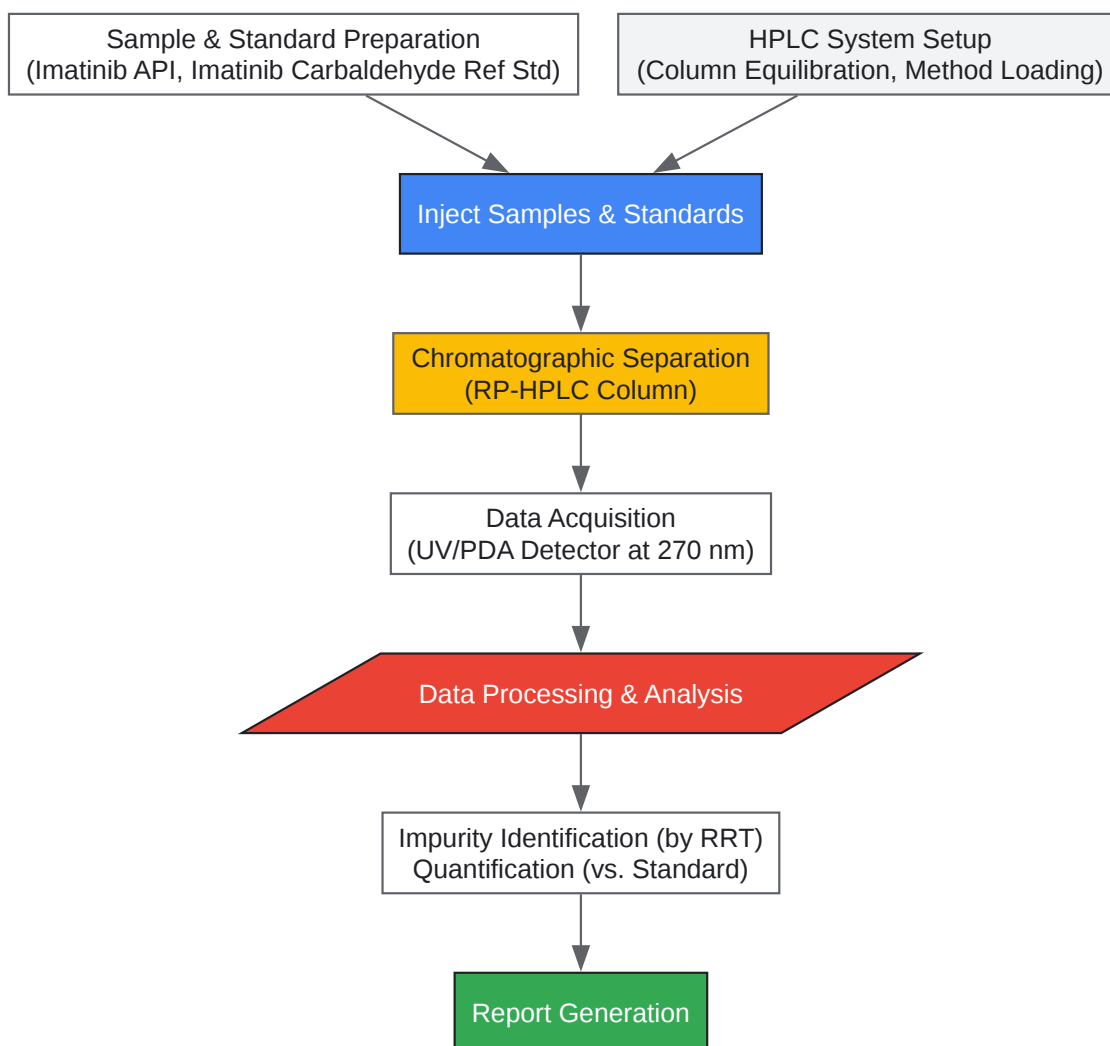
While specific protocols are proprietary, a general method can be derived from published literature on Imatinib impurity analysis. The following outlines a typical Reverse Phase-HPLC (RP-HPLC) protocol.^{[5][6]}

Objective: To separate and quantify Imatinib and its process-related impurities.

- Instrumentation:
 - HPLC system with a PDA or UV detector.
 - Data acquisition and processing software.
- Chromatographic Conditions:

- Column: HiQSil C18 (250 x 4.6 mm, 5µm) or equivalent.[5]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., Ammonium Acetate or Triethylamine, pH adjusted) and an organic solvent (e.g., Methanol, Acetonitrile). A typical ratio could be Methanol and Acetate Buffer (pH 3.5) in an 80:20 v/v ratio.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 35°C.[6]
- Detection Wavelength: 268-273 nm.[5][6]
- Injection Volume: 10-20 µL.
- Sample Preparation:
 - Dissolve the Imatinib drug substance or product in a suitable diluent (often a mixture of the mobile phase components) to a known concentration (e.g., 10 mg/mL).[6]
 - Prepare standard solutions of Imatinib and known impurities (like **Imatinib carbaldehyde**) for identification and quantification.
- Validation Parameters:
 - The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6] For genotoxic impurities, LOQ values can be as low as 8 ng/mL (0.0008%).[6]

The diagram below illustrates a standard workflow for the analysis of potential impurities in an Imatinib drug substance.



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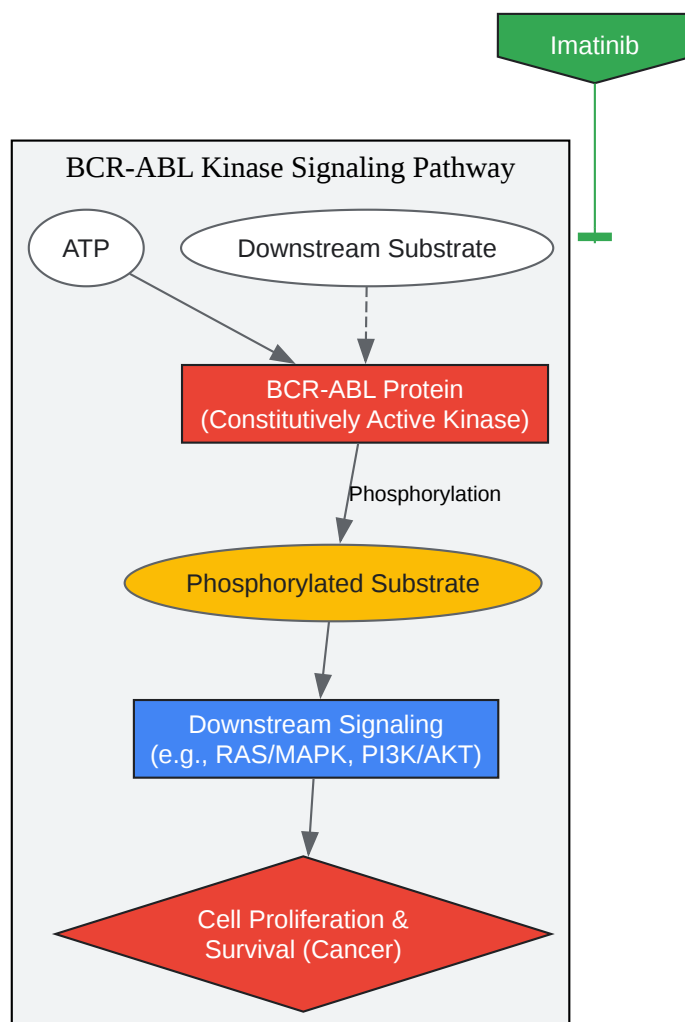
Caption: Standard experimental workflow for HPLC-based impurity analysis of Imatinib.

Biological Context: The Imatinib Signaling Pathway

Imatinib carbaldehyde does not have a therapeutic mechanism of action itself. Its importance is derived from its relationship to Imatinib. Imatinib functions as a targeted therapy by inhibiting specific tyrosine kinases.^{[7][8]} The primary target in Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase.^{[7][8][9]} In Gastrointestinal Stromal Tumors (GIST), it targets the c-KIT receptor tyrosine kinase.^{[7][10]}

The diagram below outlines the simplified signaling pathway inhibited by Imatinib. Imatinib competitively binds to the ATP-binding site of the kinase, preventing the phosphorylation of

downstream substrates and thereby inhibiting the signaling cascades that lead to cell proliferation and survival.[7][10][11]



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